(2S)-2-azaniumyl-3-(3,5-dimethoxyphenyl)propanoate
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Overview
Description
(2S)-2-azaniumyl-3-(3,5-dimethoxyphenyl)propanoate is a chiral amino acid derivative This compound features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an azaniumyl group attached to the second carbon of the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and L-alanine.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are generally carried out in solvents like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The azaniumyl group can be reduced to an amine under suitable conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalyst: Potential use as a chiral catalyst in asymmetric synthesis.
Biology
Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural amino acids.
Protein Engineering: Used in the design of novel proteins with enhanced properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Diagnostic Agent: Potential use in diagnostic imaging due to its unique structural features.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and enzymes. The azaniumyl group can form hydrogen bonds with active site residues, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-azaniumyl-3-phenylpropanoate: Lacks the methoxy groups, resulting in different reactivity and biological activity.
(2S)-2-azaniumyl-3-(4-methoxyphenyl)propanoate: Contains a single methoxy group, which alters its chemical and biological properties.
Uniqueness
The presence of two methoxy groups at the 3 and 5 positions of the phenyl ring in (2S)-2-azaniumyl-3-(3,5-dimethoxyphenyl)propanoate imparts unique electronic and steric properties. These modifications can enhance its binding affinity to biological targets and alter its reactivity in chemical reactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-azaniumyl-3-(3,5-dimethoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14/h3-4,6,10H,5,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJFWLUOTAIYGQ-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(C(=O)[O-])[NH3+])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C[C@@H](C(=O)[O-])[NH3+])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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